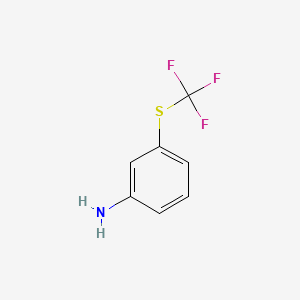

3-(Trifluoromethylthio)aniline

Description

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENPAKQJZNDKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073171 | |

| Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-68-6 | |

| Record name | 3-[(Trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Trifluoromethyl)thio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneamine, 3-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(trifluoromethyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethylthio)aniline: Pathways, Mechanisms, and Protocols

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-(Trifluoromethylthio)aniline, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethylthio (SCF3) group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its introduction into molecular scaffolds a key strategy in modern drug discovery. This document explores the core synthetic strategies, delves into the underlying reaction mechanisms, and offers detailed experimental protocols for the synthesis of this important intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of the Trifluoromethylthio Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethylthio (SCF3) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-(Trifluoromethylthio)aniline serves as a critical precursor for the synthesis of a wide range of bioactive molecules, leveraging the advantageous properties of the SCF3 moiety. This guide will dissect the primary synthetic routes to this valuable compound, providing both theoretical understanding and practical guidance.

Key Synthetic Strategies

The synthesis of 3-(Trifluoromethylthio)aniline can be approached through several strategic disconnections. The most prominent and practical pathways include:

-

The Sandmeyer Approach: A classic yet powerful method involving the diazotization of a suitable aniline precursor followed by a trifluoromethylthiolation reaction.

-

Copper-Catalyzed Cross-Coupling: A modern approach that utilizes a haloaniline derivative and a trifluoromethylthiolating agent in the presence of a copper catalyst.

-

Direct Electrophilic Trifluoromethylthiolation: A direct functionalization of the aniline core, which presents both opportunities and challenges in terms of regioselectivity.

This guide will now explore each of these pathways in detail.

Pathway I: The Sandmeyer Trifluoromethylthiolation

The Sandmeyer reaction offers a robust and versatile method for the introduction of a trifluoromethylthio group onto an aromatic ring starting from an aniline.[1][2] A particularly effective variation of this method has been developed for the trifluoromethylthiolation of arenediazonium salts.[3]

Mechanistic Insights

The Sandmeyer trifluoromethylthiolation is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The key steps are:

-

Diazotization: The starting aniline is converted to a diazonium salt using a source of nitrous acid (e.g., NaNO2 in acidic media).

-

Single Electron Transfer (SET): A copper(I) species reduces the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Radical Capture: The aryl radical is then trapped by a trifluoromethylthiolating species, often generated in situ, to form the desired product.

A proposed catalytic cycle for a Sandmeyer-type trifluoromethylthiolation is depicted below:

Caption: Proposed mechanism for the Sandmeyer trifluoromethylthiolation.

Experimental Protocol: Synthesis from 3-Aminobenzotrifluoride

This protocol is adapted from the general procedure for Sandmeyer trifluoromethylthiolation.[3]

Step 1: Diazotization of 3-Aminobenzotrifluoride

-

In a well-ventilated fume hood, dissolve 3-aminobenzotrifluoride (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetonitrile and aqueous HBF4).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

Step 2: Trifluoromethylthiolation

-

In a separate flask, prepare a mixture of a copper(I) source (e.g., CuSCN, 0.1 eq), a sulfur source (e.g., NaSCN, 1.5 eq), and a trifluoromethyl source (e.g., TMSCF3, 2.0 eq) in a suitable solvent like acetonitrile.

-

Slowly add the freshly prepared diazonium salt solution to the copper-containing mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(Trifluoromethylthio)aniline.

Pathway II: Copper-Catalyzed Cross-Coupling of 3-Bromoaniline

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds.[4] This approach allows for the synthesis of 3-(Trifluoromethylthio)aniline from readily available 3-bromoaniline.

Mechanistic Considerations

The mechanism of copper-catalyzed trifluoromethylthiolation is thought to involve a Cu(I)/Cu(III) catalytic cycle. The key steps include:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (3-bromoaniline) to form a Cu(III) intermediate.

-

Metathesis: The Cu(III) intermediate reacts with a trifluoromethylthiolating agent (e.g., AgSCF3 or an in-situ generated CuSCF3 species) in a metathesis step.

-

Reductive Elimination: The resulting Cu(III) complex undergoes reductive elimination to form the C-S bond of the product and regenerate the Cu(I) catalyst.

Caption: Simplified catalytic cycle for copper-catalyzed trifluoromethylthiolation.

Experimental Protocol: Synthesis from 3-Bromoaniline

This protocol is a general representation based on known copper-catalyzed trifluoromethylthiolation reactions of aryl halides.[4]

-

To a reaction vessel, add 3-bromoaniline (1.0 eq), a copper(I) catalyst (e.g., CuI or CuBr, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a trifluoromethylthiolating agent (e.g., AgSCF3, 1.2 eq).

-

Add a dry, degassed solvent (e.g., DMF or NMP).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 100-140 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 3-(Trifluoromethylthio)aniline.

Pathway III: Direct Electrophilic Trifluoromethylthiolation

The direct functionalization of anilines via electrophilic substitution offers a potentially more atom-economical route. However, controlling the regioselectivity can be challenging due to the activating and ortho-, para-directing nature of the amino group.

Challenges and Opportunities

Direct electrophilic trifluoromethylthiolation of aniline typically yields a mixture of ortho- and para-isomers. The formation of the meta-isomer is generally disfavored. To achieve meta-selectivity, one might consider:

-

Blocking the ortho and para positions: This would direct the electrophile to the meta position, but requires additional synthetic steps for blocking and deblocking.

-

Using a meta-directing protecting group on the aniline: For instance, converting the aniline to an anilinium salt under strongly acidic conditions could direct the incoming electrophile to the meta position.

General Considerations for Electrophilic Trifluoromethylthiolation

A variety of electrophilic trifluoromethylthiolating reagents have been developed, such as N-(trifluoromethylthio)phthalimide and trifluoromethanesulfenamides.[5][6] These reactions are often promoted by a Lewis or Brønsted acid. While this pathway is less direct for the synthesis of the 3-isomer, it remains a viable strategy for the synthesis of other trifluoromethylthiolated anilines.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 3-Aminobenzotrifluoride | NaNO₂, H⁺, Cu(I) salt, SCF₃ source | Good yields, well-established, tolerates various functional groups.[3] | Requires handling of potentially unstable diazonium salts. |

| Copper-Catalyzed Cross-Coupling | 3-Bromoaniline | Cu(I) catalyst, ligand, SCF₃ source | High functional group tolerance, milder conditions than some classical methods.[4] | Catalyst and ligand cost, potential for metal contamination in the product. |

| Electrophilic Trifluoromethylthiolation | Aniline | Electrophilic SCF₃ reagent, acid catalyst | Potentially atom-economical. | Poor regioselectivity for the meta-isomer, often requires protecting groups or substrate modification.[5] |

Conclusion

The synthesis of 3-(Trifluoromethylthio)aniline can be effectively achieved through several synthetic strategies. The Sandmeyer reaction starting from 3-aminobenzotrifluoride and the copper-catalyzed cross-coupling of 3-bromoaniline represent the most reliable and well-documented pathways, offering good yields and functional group tolerance. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the target application. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable building block for their research and development endeavors.

References

-

[No Author]. (n.d.). Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. Organic Letters - ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide. Request PDF - ResearchGate. Retrieved from [Link]

-

Danoun, G., Bayarmagnai, B., Gruenberg, M. F., & Goossen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(5), 1933-1938. [Link]

-

[No Author]. (n.d.). Trifluoromethylthiolation of Aromatic and Heteroaromatic Compounds. Request PDF. Retrieved from [Link]

-

[No Author]. (n.d.). trifluoromethylthiolation. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Semantic Scholar. Retrieved from [Link]

-

Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters, 16(15), 3942–3945. [Link]

-

[No Author]. (n.d.). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. Request PDF. Retrieved from [Link]

-

[No Author]. (2011). Copper-catalyzed trifluoromethylation of aryl iodides with potassium (trifluoromethyl)trimethoxyborate. PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Retrieved from [Link]

-

[No Author]. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

-

[No Author]. (n.d.). Scope of the meta‐bromoaniline synthesis. [a] Reactions were performed... ResearchGate. Retrieved from [Link]

-

Gooßen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. Retrieved from [Link]

-

[No Author]. (2017). Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences. Retrieved from [Link]

-

[No Author]. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

[No Author]. (n.d.). Scheme 3. Copper-catalyzed trifluoromethylthiolation of enamines 3 a–h... ResearchGate. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53076K [pubs.rsc.org]

- 4. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

1H NMR and 13C NMR of 3-(Trifluoromethylthio)aniline

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Trifluoromethylthio)aniline

Authored by: A Senior Application Scientist

Introduction

3-(Trifluoromethylthio)aniline is a key building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its trifluoromethylthio (-SCF₃) and amino (-NH₂) substituents. A thorough understanding of its chemical structure and electronic environment is paramount for its effective utilization in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(trifluoromethylthio)aniline, grounded in first principles and supported by empirical data. We will explore the influence of the substituent effects on the chemical shifts and coupling constants, providing a comprehensive interpretation of the spectral data.

Core Principles: Substituent Effects on the Aromatic Ring

The chemical shifts observed in the NMR spectra of 3-(trifluoromethylthio)aniline are a direct consequence of the electronic interplay between the amino (-NH₂) group, the trifluoromethylthio (-SCF₃) group, and the aromatic ring.

-

The Amino (-NH₂) Group: The nitrogen atom's lone pair of electrons in the amino group participates in resonance with the π-system of the benzene ring. This donation of electron density, known as a positive mesomeric effect (+M), increases the electron density at the ortho and para positions. Consequently, the nuclei at these positions are shielded and will resonate at lower chemical shifts (upfield).

-

The Trifluoromethylthio (-SCF₃) Group: The -SCF₃ group, in contrast, is a strongly electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the sulfur atom and, subsequently, from the aromatic ring through an inductive effect (-I). This withdrawal of electron density deshields the aromatic protons and carbons, causing them to resonate at higher chemical shifts (downfield).

The final chemical shifts are a net result of these opposing electronic effects, leading to a unique and predictable pattern in the NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(trifluoromethylthio)aniline in a deuterated solvent like CDCl₃ is expected to show four distinct signals in the aromatic region, corresponding to the four non-equivalent aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for 3-(Trifluoromethylthio)aniline

| Proton | Multiplicity | Chemical Shift (δ) ppm | Coupling Constants (J) Hz |

| H-2 | Doublet of triplets (dt) | ~7.20 | J(H2,H6) ≈ 2.0, J(H2,H4) ≈ 1.5, J(H2,F) ≈ 1.0 |

| H-4 | Triplet of doublets (td) | ~6.80 | J(H4,H5) = J(H4,H6) ≈ 7.8, J(H4,H2) ≈ 1.5 |

| H-5 | Triplet (t) | ~7.25 | J(H5,H4) = J(H5,H6) ≈ 7.8 |

| H-6 | Doublet of doublets (dd) | ~6.90 | J(H6,H5) ≈ 7.8, J(H6,H2) ≈ 2.0 |

| -NH₂ | Broad singlet | ~3.80 | - |

Note: The chemical shifts are predictions and may vary slightly based on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

H-5: This proton is meta to the -NH₂ group and para to the -SCF₃ group. It is expected to be the most downfield of the aromatic protons due to the strong inductive effect of the -SCF₃ group and the minimal resonance effect from the -NH₂ group at the meta position. It appears as a triplet due to coupling with H-4 and H-6.

-

H-2: This proton is ortho to the -NH₂ group and ortho to the -SCF₃ group. The shielding effect from the -NH₂ group and the deshielding effect from the -SCF₃ group are in opposition. It appears as a doublet of triplets due to coupling with H-6, H-4, and a small long-range coupling to the fluorine atoms.

-

H-6: This proton is ortho to the -NH₂ group and meta to the -SCF₃ group. It experiences significant shielding from the -NH₂ group, shifting it upfield. It appears as a doublet of doublets due to coupling with H-5 and H-2.

-

H-4: This proton is para to the -NH₂ group and ortho to the -SCF₃ group. It is the most shielded proton due to the strong +M effect of the amino group at the para position. It appears as a triplet of doublets due to coupling with H-5, H-6, and H-2.

-

-NH₂ Protons: The protons of the amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can vary significantly with solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of the -CF₃ group, we expect to see C-F coupling, which can provide additional structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Trifluoromethylthio)aniline

| Carbon | Chemical Shift (δ) ppm | C-F Coupling (J) Hz |

| C-1 (-NH₂) | ~147.0 | - |

| C-2 | ~115.0 | - |

| C-3 (-SCF₃) | ~135.0 | q, ²J(C,F) ≈ 1.5 |

| C-4 | ~118.0 | - |

| C-5 | ~130.0 | - |

| C-6 | ~122.0 | - |

| -CF₃ | ~129.0 | q, ¹J(C,F) ≈ 308 |

Note: The chemical shifts are predictions and may vary slightly based on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

-

C-1: The carbon atom attached to the amino group is significantly shielded due to the electron-donating nature of the nitrogen, but its chemical shift is still relatively high due to being an ipso-carbon.

-

C-3: The carbon atom bonded to the -SCF₃ group is deshielded due to the inductive effect of the substituent. It is expected to appear as a quartet due to two-bond coupling with the three fluorine atoms.

-

C-2, C-4, C-6: These carbons are shielded by the +M effect of the -NH₂ group, with C-4 and C-2 experiencing the strongest shielding.

-

C-5: This carbon is the least affected by the -NH₂ group's resonance and is primarily influenced by the inductive effect of the -SCF₃ group, resulting in a downfield shift compared to the other CH carbons.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond coupling with the three fluorine atoms.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(trifluoromethylthio)aniline.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-(trifluoromethylthio)aniline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (or quartets for C-F coupled carbons).

-

A larger number of scans (e.g., 128 or more) will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Workflow Diagram

Caption: Workflow for NMR analysis of 3-(trifluoromethylthio)aniline.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(trifluoromethylthio)aniline are rich with information that, when properly interpreted, reveals the detailed electronic structure of the molecule. The interplay of the electron-donating amino group and the electron-withdrawing trifluoromethylthio group creates a distinct and predictable pattern of chemical shifts and coupling constants. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently acquire and interpret the NMR data of this important chemical entity, thereby facilitating its application in further research and development.

References

-

PubChem: 3-(Trifluoromethylthio)aniline. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS): Phenyl trifluoromethyl sulfide. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Chemicalize: 3-(Trifluoromethylthio)aniline | Predicted NMR Spectra. ChemAxon. [Link]

Introduction: Elucidating the Molecular Vibrations of a Key Synthetic Building Block

An In-Depth Technical Guide to the FT-IR Spectrum of 3-(Trifluoromethylthio)aniline

3-(Trifluoromethylthio)aniline, with the chemical formula C7H6F3NS, is a critical intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique structure, combining an aromatic amine with a strongly electron-withdrawing trifluoromethylthio group, imparts specific properties to the target molecules. The precise structural verification and quality control of such intermediates are paramount to ensure the efficacy, safety, and reproducibility of the final products.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that provides a rapid, non-destructive, and highly specific molecular "fingerprint" of a compound.[4][5] By measuring the absorption of infrared radiation by a molecule, we can identify its constituent functional groups and gain profound insights into its covalent bonding framework. This guide provides a comprehensive analysis of the FT-IR spectrum of 3-(Trifluoromethylthio)aniline, detailing the theoretical underpinnings, experimental protocol, and in-depth interpretation of its characteristic vibrational modes.

Theoretical Framework: The Vibrational Language of Molecules

Vibrational spectroscopy is founded on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching, bending, and twisting at specific, quantized energy levels.[6] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, promoting the molecule to a higher vibrational state. An FT-IR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).

The spectrum is typically divided into two main regions:

-

The Functional Group Region (4000-1500 cm⁻¹): Absorptions in this higher-energy region are characteristic of specific bond types and functional groups (e.g., O-H, N-H, C=O).

-

The Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the coupled vibrations of the entire molecule.[5] The unique pattern in this region is a definitive identifier for a specific compound.

For 3-(Trifluoromethylthio)aniline, the key functional groups that produce characteristic IR absorptions are the primary aromatic amine (-NH₂), the substituted benzene ring, and the trifluoromethylthio (-SCF₃) group.

Experimental Protocol: A Self-Validating Approach to Spectral Acquisition

The acquisition of a high-quality, reproducible FT-IR spectrum is contingent upon a robust experimental methodology. The following protocol utilizes Attenuated Total Reflectance (ATR), a modern sampling technique that requires minimal sample preparation and ensures excellent sample-to-sample consistency.

Experimental Workflow for FT-IR Analysis

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. B23734.03 [thermofisher.com]

- 3. 3-(Trifluoromethylthio)aniline, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. ojs.ibommedicaljournal.org [ojs.ibommedicaljournal.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-(Trifluoromethylthio)aniline: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of the Trifluoromethylthio Group in Aniline Chemistry

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (-SCF₃) group has emerged as a uniquely powerful modulator of physicochemical properties. When appended to a versatile scaffold like aniline, it creates a building block of significant interest: 3-(Trifluoromethylthio)aniline (CAS No. 369-68-6).[1]

This guide provides an in-depth technical overview of 3-(Trifluoromethylthio)aniline, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data, exploring the causal relationships between the molecule's structure and its chemical behavior. The presence of the strongly electron-withdrawing -SCF₃ group, positioned meta to the nucleophilic amino group, establishes a unique electronic profile that dictates its reactivity and makes it a valuable precursor for complex molecular architectures. This guide will detail its physical and chemical properties, explore its reactivity with a focus on synthetic utility, provide validated experimental insights, and highlight its crucial role in the synthesis of high-value compounds, including oncology therapeutics.

Section 1: Core Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of 3-(Trifluoromethylthio)aniline is essential for its effective handling, reaction setup, and purification. The key properties are summarized below, compiled from verified sources.

Identifiers and Structural Information

-

IUPAC Name: 3-(Trifluoromethylsulfanyl)aniline[2]

-

CAS Number: 369-68-6[1]

-

Molecular Formula: C₇H₆F₃NS[1]

-

Molecular Weight: 193.19 g/mol [1]

-

Canonical SMILES: C1=CC(=CC(=C1)SC(F)(F)F)N[2]

-

InChIKey: DENPAKQJZNDKEL-UHFFFAOYSA-N[2]

Physical Properties

The physical state of 3-(Trifluoromethylthio)aniline is reported variably as a clear yellow liquid or a low-melting solid, likely dependent on purity. It possesses an unpleasant, amine-like odor.

| Property | Value | Source(s) |

| Boiling Point | 176.5 ± 40.0 °C at 760 mmHg | [3] |

| 221-224 °C | [4] | |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| 1.348 g/cm³ | [4] | |

| Flash Point | 103 °C (218 °F) | [4] |

| Refractive Index | 1.522 - 1.532 | [3][4] |

| Water Solubility | Immiscible | [4] |

| Predicted pKa | 3.28 ± 0.10 | [3] |

| LogP | 2.32 | [3] |

Expert Insight: The significant electron-withdrawing nature of the -SCF₃ group (Hammett constant σm ≈ 0.40) decreases the basicity of the aniline nitrogen, making it a much weaker base than aniline itself. This is reflected in its low predicted pKa. Its high LogP value indicates significant lipophilicity, predicting good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols, but poor solubility in aqueous media.

Section 2: Synthesis and Purification Strategies

The synthesis of 3-(Trifluoromethylthio)aniline typically involves the introduction of the trifluoromethylthio group onto a pre-existing aniline or nitrobenzene precursor, followed by functional group manipulation.

General Synthesis Pathways

Two primary retrosynthetic approaches dominate the preparation of this compound:

-

Trifluoromethylthiolation of an Aniline Precursor: This involves the direct or indirect trifluoromethylthiolation of a 3-amino-substituted benzene derivative, such as 3-aminothiophenol.

-

Reduction of a Nitro Precursor: A more common and often higher-yielding approach involves the trifluoromethylthiolation of a 3-nitro-substituted benzene precursor, followed by the chemical reduction of the nitro group to an amine. A foundational method involves the reduction of 1-nitro-3-[(trifluoromethyl)thio]benzene.

The diagram below illustrates a generalized workflow for the nitro-reduction pathway.

Caption: Generalized synthesis workflow for 3-(Trifluoromethylthio)aniline.

Experimental Protocol: Synthesis via Nitro Reduction

The following protocol is a representative method adapted from established chemical principles for aryl trifluoromethyl sulfide synthesis and nitro group reductions.

Step 1: Synthesis of 1-Nitro-3-((trifluoromethyl)thio)benzene

-

Reaction: 3-Nitrothiophenol is reacted with a suitable trifluoromethylating agent (e.g., trifluoromethyl iodide, CF₃I) in the presence of a base.

-

Procedure:

-

To a stirred solution of 3-nitrothiophenol (1.0 equiv.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, 1.5 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble trifluoromethyl iodide (CF₃I) gas through the solution or add a solution of another electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-nitro-3-((trifluoromethyl)thio)benzene.

-

Step 2: Reduction to 3-(Trifluoromethylthio)aniline

-

Reaction: The nitro group of the intermediate is reduced to a primary amine.

-

Procedure:

-

Dissolve 1-nitro-3-((trifluoromethyl)thio)benzene (1.0 equiv.) in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂, 3-5 equiv.) in concentrated HCl, or iron powder (Fe, 3-5 equiv.) with a catalytic amount of NH₄Cl.

-

Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

-

Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude 3-(Trifluoromethylthio)aniline can be purified by vacuum distillation or column chromatography to achieve high purity.

-

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of 3-(Trifluoromethylthio)aniline is governed by the interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethylthio group (-SCF₃).

Caption: Dueling electronic effects governing the reactivity of 3-(Trifluoromethylthio)aniline.

Electrophilic Aromatic Substitution

-

Directing Effects: The -NH₂ group is a powerful activating, ortho, para-director. The -SCF₃ group is a strong deactivating, meta-director.

-

Causality: The strong deactivating nature of the -SCF₃ group reduces the overall rate of electrophilic aromatic substitution compared to aniline. However, the directing power of the amino group typically dominates the regiochemical outcome. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 4 is often favored due to reduced steric hindrance. Direct nitration should be avoided as the amino group can be oxidized.

Reactions at the Amino Group

Despite its reduced basicity, the amino group retains sufficient nucleophilicity to undergo standard aniline transformations.

-

Acylation/Amide Formation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) proceeds readily to form the corresponding amide. This is a crucial step in many multi-step syntheses to protect the amino group or to build more complex structures.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Section 4: Key Applications in Drug Discovery

The unique electronic properties and lipophilicity conferred by the -SCF₃ group make 3-(Trifluoromethylthio)aniline a valuable building block in pharmaceutical research. Its incorporation can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.

Case Study: Synthesis of Nilotinib

A prominent example of its application is in the synthesis of Nilotinib (Tasigna®) , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[5][6] While Nilotinib itself does not contain the 3-(trifluoromethylthio)aniline core, a closely related derivative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , is a key intermediate in its industrial synthesis. This key intermediate is prepared from precursors that establish the 3-amino-5-trifluoromethylphenyl scaffold, a pattern directly related to the substitution of our topic compound.

The synthesis of Nilotinib involves the amide coupling of this key aniline intermediate with 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid.[5][7]

Caption: Role of a 3-amino-5-trifluoromethylaniline derivative in Nilotinib synthesis.

This application underscores the industrial relevance of the 3-amino-phenyl core bearing a trifluoromethyl-containing group, demonstrating how this class of molecules serves as a critical component in the synthesis of life-saving medicines.

Section 5: Analytical Characterization and Spectral Data

Predicted NMR Spectral Data

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.2-7.4 ppm (m, 1H): Aromatic proton at C4, appearing as a triplet.

-

δ ~6.8-7.0 ppm (m, 3H): Aromatic protons at C2, C5, and C6. These would appear as complex multiplets due to their respective couplings.

-

δ ~3.8 ppm (br s, 2H): Protons of the -NH₂ group. The signal is typically broad and its chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~148 ppm: C3 (carbon attached to the amino group).

-

δ ~130 ppm (q, J ≈ 308 Hz): CF₃ carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.

-

δ ~130 ppm: C5.

-

δ ~120-125 ppm: C1 (carbon attached to the -SCF₃ group).

-

δ ~115-120 ppm: C2, C4, C6.

-

-

¹⁹F NMR (in CDCl₃):

-

δ ~ -42 to -44 ppm (s): A single, sharp peak is expected for the -SCF₃ group. The chemical shift of aryl-SCF₃ groups is consistently found in this region.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. An ATR-IR spectrum is available in the PubChem database.[2]

-

3400-3500 cm⁻¹: Two sharp to medium bands characteristic of the N-H symmetric and asymmetric stretching of a primary amine.

-

3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~1620 cm⁻¹: N-H scissoring (bending) vibration.

-

1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1100-1300 cm⁻¹: Strong, broad absorbances characteristic of C-F stretching vibrations of the CF₃ group.

Mass Spectrometry (MS)

-

Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 193.02.

-

Fragmentation: Common fragmentation patterns would include the loss of the CF₃ group (m/z = 124) and other fragments characteristic of aniline derivatives.

Section 6: Safety and Handling

3-(Trifluoromethylthio)aniline is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.

-

Handling: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

3-(Trifluoromethylthio)aniline is more than a simple chemical intermediate; it is a strategic building block that leverages the powerful electronic and lipophilic properties of the trifluoromethylthio group. Its unique reactivity profile, governed by the deactivating -SCF₃ group and the activating -NH₂ group, provides chemists with a versatile tool for constructing complex molecules. As demonstrated by its connection to the synthesis of vital pharmaceuticals like Nilotinib, its importance in modern drug discovery is clear. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering the field-proven insights necessary for its effective and safe utilization in research and development.

References

-

Chemsrc. 3-((trifluoromethyl)thio)aniline | CAS#:369-68-6. Available from: [Link]

-

Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. International Journal of ChemTech Research. Available from: [Link]

- Patents Google. EP3404025A1 - Process for the preparation of pure nilotinib and its salt.

-

PubChem. 3-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 2735939. Available from: [Link]

- Patents Google. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

- Patents Google. WO2016187824A1 - Method of preparing nilotinib.

-

ResearchGate. Figure 3. The synthesis of Imatinib Imatinib is a synthetic tyrosine... Available from: [Link]

-

PubMed. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Available from: [Link]

-

New Drug Approvals. IMATINIB. Available from: [Link]

- Patents Google. US8609842B2 - Method for synthesizing Imatinib.

- Patents Google. CN101735196B - Method for synthesizing Imatinib.

- Patents Google. US10280153B2 - Process for the preparation of pure nilotinib and its salt.

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available from: [Link]

-

Thermo Scientific Alfa Aesar. 3-(Trifluoromethylthio)aniline, 96% 5 g | Buy Online. Available from: [Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Solubility of 3-(Trifluoromethylthio)aniline for Scientific Professionals

Introduction: Understanding the Critical Role of Solubility

3-(Trifluoromethylthio)aniline is a fluorinated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a synthetic intermediate hinges on its unique structural motifs: a nucleophilic aniline ring and a highly lipophilic, electron-withdrawing trifluoromethylthio (-SCF₃) group.[2][3][4] This combination of features imparts desirable properties to target molecules, such as enhanced metabolic stability and improved cell membrane permeability.[2][3][5] However, effectively utilizing this building block in synthesis, formulation, and biological screening is fundamentally dependent on a thorough understanding of its solubility characteristics.

This in-depth guide provides a comprehensive overview of the solubility of 3-(Trifluoromethylthio)aniline. It moves beyond simple qualitative statements to explain the underlying physicochemical principles that govern its behavior in various organic solvents. Furthermore, this document furnishes a detailed, field-tested experimental protocol for researchers to quantitatively determine its solubility, ensuring reliable and reproducible results in the laboratory.

Physicochemical Drivers of Solubility

The solubility of 3-(Trifluoromethylthio)aniline is a direct consequence of its molecular structure. A nuanced analysis of its constituent parts—the aniline backbone and the trifluoromethylthio substituent—is essential to predict and explain its interaction with different solvents.

The Aniline Moiety: The primary amine (-NH₂) group on the benzene ring is polar and capable of acting as a hydrogen bond donor. This feature suggests a potential for solubility in polar, protic solvents. However, the amine in aniline is a weak base, and its overall polarity is moderated by the larger, nonpolar benzene ring.

The Trifluoromethylthio (-SCF₃) Group: This group is the dominant factor in the molecule's overall character.

-

High Lipophilicity: The -SCF₃ group is one of the most lipophilic functional groups used in medicinal chemistry.[3][5] This property strongly favors solubility in nonpolar, lipophilic organic solvents. It is a primary contributor to the compound's general immiscibility with water.[1][6]

-

Strong Electron-Withdrawing Nature: The fluorine atoms pull electron density away from the rest of the molecule, influencing its reactivity and intermolecular interactions.[2][3] This effect reduces the basicity of the aniline nitrogen, further weakening its interactions with protic solvents compared to unsubstituted aniline.

The interplay of the weakly polar, hydrogen-bond-donating amine and the highly lipophilic, nonpolar -SCF₃ group results in a molecule with predominantly nonpolar characteristics. Therefore, its solubility is expected to be highest in solvents that can engage in van der Waals forces and accommodate its lipophilic nature, rather than those that rely primarily on hydrogen bonding.

Qualitative Solubility Profile: The "Like Dissolves Like" Principle

Based on the physicochemical properties, a qualitative solubility profile can be predicted. The fundamental principle of "like dissolves like" serves as an excellent guide.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is anticipated. The nonpolar nature of these solvents aligns well with the dominant lipophilicity of the -SCF₃ group and the aromatic ring.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetone): Good to moderate solubility is expected. These solvents have significant dipole moments that can interact with the polar C-N and C-S bonds, while their organic nature accommodates the lipophilic parts of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Limited to moderate solubility is likely. While the amine group can hydrogen bond with these solvents, the large, lipophilic -SCF₃ group can disrupt the solvent's hydrogen-bonding network, limiting overall solubility.

-

Aqueous Solvents (e.g., Water): The compound is considered immiscible or sparingly soluble in water.[1][6] The molecule's high lipophilicity and lack of substantial hydrogen bonding capability prevent it from effectively integrating into the highly structured hydrogen-bonding network of water. The basicity of the aniline is too low to afford significant solubility in acidic aqueous solutions via salt formation.

Quantitative Solubility Data

Given the scarcity of published data, experimental determination is crucial for any research or development application. The following section provides a robust protocol for this purpose.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NS | [1][9] |

| Molecular Weight | 193.19 g/mol | [9][10] |

| Appearance | Colorless to yellow solid/liquid | [1][11] |

| Boiling Point | ~176.5 °C at 760 mmHg | [10] |

| Density | ~1.4 g/cm³ | [10] |

| Water Solubility | Immiscible / Sparingly soluble | [1][6] |

Experimental Protocol: Quantitative Solubility Determination by the Isothermal Shake-Flask Method

This protocol describes a reliable, self-validating method for determining the solubility of 3-(Trifluoromethylthio)aniline in a chosen organic solvent at a specific temperature (e.g., 25 °C).

Objective: To determine the saturation concentration of 3-(Trifluoromethylthio)aniline in a selected organic solvent.

Core Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear supernatant is determined analytically.

Diagram of the Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Materials and Equipment:

-

3-(Trifluoromethylthio)aniline (≥96% purity)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Analytical instrument (e.g., HPLC with UV detector or UV-Vis spectrophotometer)

Step-by-Step Procedure:

-

Preparation of Standards: Prepare a stock solution of 3-(Trifluoromethylthio)aniline in the chosen solvent at a known concentration. From this stock, create a series of calibration standards (e.g., 5-6 points) that are expected to bracket the solubility limit. Analyze these standards on the HPLC or UV-Vis to generate a calibration curve.

-

Sample Preparation: To a series of vials (perform in triplicate for statistical validity), add a precisely known volume or weight of the solvent (e.g., 2.0 mL).

-

Addition of Solute: Add an excess amount of 3-(Trifluoromethylthio)aniline to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add approximately 2-3 times the estimated solubility.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached (24 to 48 hours is typical). Causality Note: This extended time is critical to ensure the dissolution process has reached its thermodynamic maximum. Insufficient time is a common source of error, leading to an underestimation of solubility.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, preventing premature clogging of the filter.

-

Filtration: Carefully draw the supernatant (the clear liquid layer) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to waste (this saturates any binding sites on the filter membrane). Filter the remaining solution into a clean vial. Self-Validation Note: Using a fine-pore filter is essential to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Dilution and Analysis: Accurately dilute a known volume of the clear filtrate with the solvent to bring its concentration within the range of the previously prepared calibration curve.

-

Quantification: Analyze the diluted filtrate using the same analytical method (HPLC or UV-Vis) used for the standards.

-

Calculation: Using the response from the analytical instrument and the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration in the original, undiluted filtrate, accounting for the dilution factor. This final value is the solubility of the compound in that solvent at the specified temperature.

Safety and Handling Precautions

3-(Trifluoromethylthio)aniline is a hazardous chemical and must be handled with appropriate care.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Diagram of Key Intermolecular Interactions

Caption: Dominant solute-solvent interactions.

Conclusion

The solubility of 3-(Trifluoromethylthio)aniline is dominated by the highly lipophilic nature of its trifluoromethylthio group, rendering it highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in water. While theoretical principles provide a strong predictive framework, precise quantitative data for specific applications must be determined empirically. The robust shake-flask protocol provided herein offers a reliable method for researchers to generate the high-quality data needed to advance their work in drug discovery and chemical synthesis, ensuring that the full potential of this valuable building block can be realized.

References

- Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Introduction of Trifluoromethylthio Group into Organic Molecules. (n.d.). Request PDF on ResearchGate.

- Trifluoromethylthio (SCF3) Compounds. (n.d.). Enamine.

- 3-(TRIFLUOROMETHYLTHIO)ANILINE CAS 369-68-6 wiki. (n.d.). Guidechem.

- 3-Chloro-4-(trifluoromethylthio)aniline. (n.d.). Vulcanchem.

- 3-(Trifluoromethylthio)aniline, 96%. (n.d.). Thermo Scientific Chemicals.

- 3-((Trifluoromethyl)thio)aniline. (n.d.). PubChem, National Center for Biotechnology Information.

- Solubility of Organic Compounds. (2023). University of Toronto Scarborough.

- SAFETY DATA SHEET: 3-[(Trifluoromethyl)thio]aniline. (2025). Thermo Fisher Scientific.

- 3-((trifluoromethyl)thio)aniline. (2025). Chemsrc.

- Material Safety Data Sheet - 3-Aminobenzotrifluoride, 99+. (n.d.). Cole-Parmer.

- 3-(Trifluoromethyl)Aniline - Physico-chemical Properties. (n.d.). ChemBK.

- SAFETY DATA SHEET: 3-(Trifluoromethyl)aniline. (2025). Fisher Scientific.

- Chemwatch GHS SDS 2948. (n.d.). SD Fine-Chem.

- Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. (2015). Accounts of Chemical Research, American Chemical Society.

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-(Trifluoromethylthio)aniline, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chem.ws [chem.ws]

- 8. chembk.com [chembk.com]

- 9. 3-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 2735939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-((trifluoromethyl)thio)aniline | CAS#:369-68-6 | Chemsrc [chemsrc.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethylthio)aniline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-(Trifluoromethylthio)aniline (CAS No. 369-68-6), a critical building block in modern medicinal chemistry and agrochemical development. The strategic placement of the trifluoromethylthio (-SCF₃) group imparts unique electronic properties and metabolic stability, making this compound a valuable intermediate for introducing this key pharmacophore. This document offers field-proven insights into its handling, reaction potential, and stability profile, intended for researchers, chemists, and professionals in drug discovery and process development. We will explore the nuanced interplay between the activating amino group and the deactivating trifluoromethylthio group, providing a framework for predicting and controlling its chemical behavior.

Introduction: The Strategic Importance of the -SCF₃ Moiety

The trifluoromethylthio (-SCF₃) group has emerged as a privileged functional group in the design of bioactive molecules.[1] Its inclusion in a molecular scaffold can significantly enhance key properties such as lipophilicity, metabolic stability, and binding affinity.[2] Compared to the more common trifluoromethyl (-CF₃) group, the -SCF₃ moiety possesses a distinct combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character, which can improve a drug's ability to permeate cell membranes and resist metabolic degradation.[3]

3-(Trifluoromethylthio)aniline serves as a versatile precursor for incorporating this valuable group. Its structure presents a fascinating chemical challenge: the reactivity of the aromatic ring is modulated by two electronically opposing substituents—the strongly activating, ortho-, para-directing amino group and the moderately deactivating, meta-directing trifluoromethylthio group. Understanding this electronic tug-of-war is paramount to successfully employing this reagent in complex synthetic pathways.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 369-68-6 | [3][4] |

| Molecular Formula | C₇H₆F₃NS | [4] |

| Molecular Weight | 193.19 g/mol | [3] |

| Appearance | Colorless solid or liquid | [4] |

| Boiling Point | 176.5 °C at 760 mmHg | [5] |

| Density | ~1.4 g/cm³ | [5] |

| pKa (of conjugate acid) | 3.28 (Predicted) | [4] |

| Water Solubility | Immiscible | [4] |

Safety and Handling

3-(Trifluoromethylthio)aniline is classified as a hazardous substance and must be handled with appropriate precautions.[3]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep container tightly closed.[4]

Chemical Stability: A Robust Moiety

A key advantage of the trifluoromethylthio group is its notable stability under a range of chemical conditions, a feature that carries over to the aniline derivative.

General Stability

The C-S and C-F bonds within the -SCF₃ group are robust. The molecule is generally stable under normal laboratory conditions, including ambient temperature and atmosphere.[4] Unlike simple thiols or thioethers, the trifluoromethylthio group is highly resistant to oxidation at the sulfur atom due to the strong electron-withdrawing effect of the CF₃ group. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the -SCF₃ moiety.

Stability Under Acidic and Basic Conditions

Research into the stability of aryl trifluoromethyl thioethers has shown they are remarkably stable across a wide pH range.[6] Unlike the related trifluoromethoxy (-OCF₃) group, which can be susceptible to cleavage under certain acidic conditions, the trifluoromethylthio group demonstrates superior resilience. This stability is crucial for reactions that require acidic or basic catalysis or workup procedures.

A Duality of Reactivity: Navigating the Electronic Landscape

The reactivity of 3-(trifluoromethylthio)aniline is dictated by the interplay of its two functional groups. The lone pair on the amino nitrogen is the primary driver of its nucleophilic character and its powerful activating effect on the aromatic ring. The -SCF₃ group, conversely, acts as an electron-withdrawing group, influencing the overall electron density of the system.

Basicity and Nucleophilicity of the Amino Group

The amino group is a potent nucleophile and a moderate base. However, its basicity is significantly attenuated compared to aniline (pKa of anilinium = 4.6). The predicted pKa of the conjugate acid of 3-(trifluoromethylthio)aniline is 3.28, reflecting the electron-withdrawing nature of the meta-substituent.[4] This is consistent with the Hammett constant for a meta -SCF₃ group (σₘ = 0.40), which quantifies its electron-withdrawing inductive effect.[7]

Despite its reduced basicity, the amino group retains sufficient nucleophilicity to undergo a wide array of characteristic reactions.

Figure 1: Key transformations involving the amino group of 3-(Trifluoromethylthio)aniline.

Electrophilic Aromatic Substitution (EAS)

The most complex aspect of this molecule's reactivity is electrophilic aromatic substitution. The outcome is determined by the directing effects of the two substituents.

-

-NH₂ Group: A powerful activating group and a strong ortho-, para-director.

-

-SCF₃ Group: A deactivating group and a meta-director.

The activating influence of the amino group dominates, making the ring more susceptible to electrophilic attack than benzene. The substitution pattern will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6).

Figure 2: Analysis of directing effects for electrophilic aromatic substitution.

The positions ortho to the powerful amino group (positions 2 and 6) are the most electronically enriched and sterically accessible. The para position (position 4) is also activated. Therefore, electrophilic attack is strongly favored at these sites, with the potential for polysubstitution under harsh conditions due to the high activation from the amino group.

To achieve controlled monosubstitution, it is often necessary to moderate the activating effect of the amino group by converting it to an amide (e.g., an acetamide). This N-acetyl group is still an ortho-, para-director but is significantly less activating, which prevents polysubstitution and oxidation side reactions.[8][9]

Key Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving 3-(trifluoromethylthio)aniline. They are based on established methodologies for anilines and provide a framework for experimental design.

Protocol: N-Acetylation of 3-(Trifluoromethylthio)aniline

This procedure protects the amino group, reduces its activating influence, and allows for more controlled downstream reactions like monohalogenation or nitration.

Rationale: The lone pair of the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of a proton and acetate yields the stable amide product. Sodium acetate acts as a base to neutralize the acid generated.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend 3-(trifluoromethylthio)aniline (1.0 eq.) in a 10:1 mixture of water and concentrated hydrochloric acid (e.g., 10 mL H₂O, 1 mL HCl). Stir until a clear solution of the hydrochloride salt is formed.

-

Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.1 eq.) in water (e.g., 5 mL).

-

Acetylation: To the stirred aniline hydrochloride solution, add acetic anhydride (1.05 eq.) in one portion.

-

Buffering: Immediately add the prepared sodium acetate solution to the reaction mixture. A white precipitate of N-acetyl-3-(trifluoromethylthio)aniline should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing with cold water.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure acetanilide.

Protocol: Diazotization and Sandmeyer-Type Trifluoromethylthiolation

While this molecule already contains a trifluoromethylthio group, its amino group can be converted into other functionalities via a diazonium salt intermediate. The Sandmeyer reaction is a classic example. A modern variation can even be used to install a second -SCF₃ group, demonstrating the utility of diazonium chemistry.[10][11]

Rationale: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable aryldiazonium salt.[12] This diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often in a copper-catalyzed radical process.

Step-by-Step Methodology (One-Pot Diazotization-Displacement):

-

Setup: To a flask charged with 3-(trifluoromethylthio)aniline (1.0 eq.), add a suitable solvent such as acetonitrile.

-

Acidification: Add p-toluenesulfonic acid (2.0 eq.) and cool the mixture to room temperature.

-

Diazotization: Add tert-butyl nitrite (1.2 eq.) and stir for 30 minutes. The formation of the diazonium salt will occur.

-

Sandmeyer Reaction: To this in situ generated diazonium salt, add the copper(I) catalyst (e.g., CuSCN, 10 mol%) and the desired nucleophilic source (e.g., for cyanation, add CuCN).

-

Reaction: Allow the reaction to stir at room temperature until gas evolution (N₂) ceases and TLC analysis indicates the consumption of the diazonium intermediate.

-

Workup & Purification: Quench the reaction with aqueous ammonium hydroxide. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Conclusion

3-(Trifluoromethylthio)aniline is a robust and versatile chemical intermediate whose reactivity is governed by the predictable, albeit competing, electronic effects of its amino and trifluoromethylthio substituents. The -SCF₃ group provides exceptional stability, allowing for a broad range of chemical manipulations centered on the nucleophilic amino group and the activated aromatic ring. By understanding the principles of basicity, nucleophilicity, and electrophilic aromatic substitution, and by employing protective group strategies such as acetylation, chemists can effectively harness the synthetic potential of this molecule. This guide provides the foundational knowledge and practical protocols to empower researchers in pharmaceutical and agrochemical synthesis to confidently and efficiently utilize 3-(trifluoromethylthio)aniline in the creation of novel and impactful compounds.

References

- Zhang, L., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers.

-

Goossen, L. J., et al. Sandmeyer Trifluoromethylthiolation. Ruhr-Universität Bochum. Available at: [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

- Sheng, J., Li, S., & Wu, J. (2014). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide.

- Shen, Q., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.

- Goossen, L. J., et al. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry – A European Journal, 22(1), 79-82.

- Journal of Biomedical Research & Environmental Sciences.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

PubChem. 3-((Trifluoromethyl)thio)aniline. Available at: [Link]

- Danoun, G., Bayarmagnai, B., Gruenberg, M. F., & Goossen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science, 5(4), 1312-1316.

- ResearchGate. ChemInform Abstract: Synthesis of 3-((Trifluoromethyl)thio)indoles via a Reaction of 2-Alkynylaniline with Trifluoromethanesulfanylamide.

- ChemistryViews. (2015).

-

Chemsrc. 3-((trifluoromethyl)thio)aniline. Available at: [Link]

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxyl

- Hammett study of indolizine trifluoromethylthiol

-

Acylation of Aniline Explained. Pearson. Available at: [Link]

- Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline. Semantic Scholar.

- Science.gov. hammett substituent constants: Topics.

- ResearchGate. Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents.

- Ma, J. A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975-996.

- 3,5-Bis(trifluoromethyl)

- Nucleophilicity and basicity difference.

- Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments: JoVE, (107), e53789.

- ResearchGate.

- Wikipedia. 3-(Trifluoromethyl)aniline.

- Organic Chemistry Portal.

- BenchChem. Technical Support Center: Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline.

- Scribd.

- YouTube. Electrophilic substitution reactions of aniline.

- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)

- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.

- Leroux, F. R., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry.

- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

- Chemistry LibreTexts. (2021).

- Synthesis of Aryl α,α-difluoroethyl Thioethers a Novel Structure Motif in Organic Chemistry, and Extending to Aryl α,α-difluoro Oxyethers.

- Wikipedia.

- askIITians. (2025).

- ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...).

- Scribd.

- ResearchGate.

- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen

Sources

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 3. 3-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 2735939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-((trifluoromethyl)thio)aniline | CAS#:369-68-6 | Chemsrc [chemsrc.com]

- 6. afit.edu [afit.edu]

- 7. journaleras.com [journaleras.com]

- 8. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of novel 3-(Trifluoromethylthio)aniline derivatives

An In-depth Technical Guide: Synthesis of Novel 3-(Trifluoromethylthio)aniline Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the Trifluoromethylthio Moiety in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry.[1] Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical properties of bioactive molecules.[2] Possessing a Hansch lipophilicity parameter (π) of 1.44, the SCF₃ group is one of the most lipophilic moieties used in drug design, profoundly enhancing a molecule's ability to permeate lipid membranes.[2][3] This increased lipophilicity can lead to improved bioavailability and better drug absorption.[4]

Furthermore, the strong electron-withdrawing nature of the SCF₃ group confers metabolic stability to adjacent chemical bonds, protecting them from enzymatic degradation and often extending the half-life of a drug candidate.[2][4] This combination of high lipophilicity, metabolic stability, and unique electronic character makes 3-(trifluoromethylthio)aniline and its derivatives highly valuable scaffolds for the development of novel pharmaceuticals and agrochemicals.[3][4] This guide provides an in-depth exploration of the synthesis of these critical compounds, focusing on novel, efficient, and scalable methodologies.

Part 1: Core Synthetic Strategies for Trifluoromethylthiolation of Anilines

The introduction of the SCF₃ group onto an aniline scaffold can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. We will explore two primary paradigms: direct C-H functionalization of the aniline ring and the synthesis from pre-functionalized precursors.

Direct C-H Trifluoromethylthiolation: A Late-Stage Functionalization Approach